methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, featuring a brominated benzylidene moiety and a pyrrole core, makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Benzylidene Formation: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The brominated benzylidene moiety and pyrrole core may play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl (4Z)-4-(5-chloro-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The presence of the bromine atom in methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate distinguishes it from other similar compounds. Bromine can significantly influence the compound’s reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C24H24BrNO4 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
methyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H24BrNO4/c1-14(2)16-6-9-19(10-7-16)26-15(3)22(24(28)30-5)20(23(26)27)13-17-12-18(25)8-11-21(17)29-4/h6-14H,1-5H3/b20-13- |
InChI Key |
HECDJOBHKVUCPF-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C=CC(=C2)Br)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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